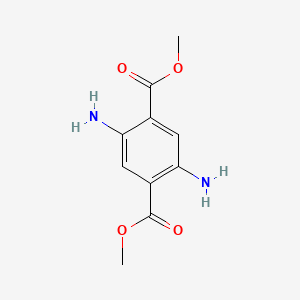

Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate

Description

Properties

CAS No. |

24260-55-7 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

dimethyl 2,5-diaminobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C10H12N2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,11-12H2,1-2H3 |

InChI Key |

MLHNZPWDMUISKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction Pathway

Reaction Overview

The nitration-reduction method involves sequential functionalization of a biphenyl dicarboxylate precursor. As detailed in a Royal Society of Chemistry protocol, this two-step process begins with nitration followed by catalytic reduction (Figure 1).

Nitration of Dimethyl 4,4'-Biphenyldicarboxylate

In a typical procedure, dimethyl 4,4'-biphenyldicarboxylate (2 g, 7.40 mmol) is dissolved in concentrated H₂SO₄ (15 mL) and cooled to <5°C. A mixture of HNO₃ (482 μL, 7.40 mmol) and H₂SO₄ (3 mL) is added dropwise under vigorous stirring. The exothermic reaction is maintained below 5°C for 20 minutes to prevent over-nitration. Quenching in ice water (500 mL) yields 4,4′-dimethyl 2-nitro[1,1′-biphenyl]-4,4′-dicarboxylate as a pale-yellow solid (1.80 g, 90% yield).

Key Optimization Parameters:

- Temperature Control: Nitration at >5°C risks dinitration or ring sulfonation.

- Acid Strength: Concentrated H₂SO₄ ensures protonation of the aromatic ring, directing nitronium ion (NO₂⁺) attack to the para position relative to the ester groups.

Reduction of Nitro to Amine Groups

The nitro intermediate (1.80 g, 5.70 mmol) is suspended in glacial acetic acid (50 mL) with iron powder (6.40 g, 114 mmol). The mixture is stirred at 40°C for 4 hours, during which Fe⁰ reduces -NO₂ to -NH₂ via electron transfer. Filtration and extraction with ethyl acetate yield 4,4′-dimethyl 2-amino[1,1′-biphenyl]-4,4′-dicarboxylate (1.28 g, 85% yield).

Mechanistic Insights:

- Reduction Pathway: Fe⁰ + 2CH₃COOH → Fe²⁺ + 2CH₃COO⁻ + H₂↑

The hydrogen gas generated facilitates nitro group reduction, while acetic acid protonates intermediates to prevent re-oxidation.

Table 1: Comparative Reaction Conditions for Nitration-Reduction

| Parameter | Nitration Step | Reduction Step |

|---|---|---|

| Temperature (°C) | <5 | 40 |

| Catalyst/Reagent | HNO₃/H₂SO₄ | Fe/CH₃COOH |

| Yield (%) | 90 | 85 |

| Purity (HPLC) | >95% | >98% |

Diazotization-Coupling-Reduction Approach

Industrial-Scale Synthesis

A Chinese patent (CN103508903A) outlines an alternative route using diazotization and coupling. This method is advantageous for scalability but requires meticulous pH control.

Diazotization of 2,5-Dichloroaniline

2,5-Dichloroaniline (5 mmol) is dissolved in HCl (25 mL) at 0–5°C. NaNO₂ (1.1 eq) is added to form the diazonium salt, which is immediately used in the next step to prevent decomposition.

Coupling with Dimethyl 4-Aminobenzoate

The diazonium solution is coupled with dimethyl 4-aminobenzoate in aqueous NaOH at pH 9–10. The azo adduct precipitates as an orange solid, which is filtered and washed.

Catalytic Hydrogenolysis

The azo compound is suspended in ethanol with 5% Pd/C (0.1 eq) under H₂ (50 psi) at 80°C for 12 hours. Hydrogenolysis cleaves the N=N bond, yielding dimethyl 2,5-diaminobenzene-1,4-dicarboxylate (78% yield).

Advantages Over Nitration-Reduction:

Comparative Analysis of Methodologies

Efficiency and Yield

Industrial Feasibility

- Cost: The iron/acetic acid system in Method 1 is economical but generates metal sludge. Method 2’s Pd/C catalyst is costly but recyclable.

- Safety: Method 2 avoids concentrated HNO₃, reducing corrosion and explosion risks.

Characterization and Quality Control

Spectroscopic Validation

Challenges and Mitigation Strategies

Byproduct Formation

Solvent Selection

- Nitration: H₂SO₃ enhances solubility but complicates waste treatment.

- Alternative: Acetic acid/water mixtures reduce corrosion.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or nitric acid are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used in substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,5-diaminobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their structure and function . The ester groups can undergo hydrolysis, releasing the active terephthalic acid derivative, which can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between dimethyl 2,5-diaminobenzene-1,4-dicarboxylate and analogous compounds:

Key Observations:

- Ring Systems: Cyclohexanedione derivatives (e.g., dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate) exhibit non-aromatic, conjugated systems, influencing electronic properties and applications in photovoltaics .

- Bioactivity : Sulfonamide-containing analogs (e.g., dimethyl 2-(phenylsulfonamido)terephthalate) show promise in antimicrobial studies, though the target compound’s bioactivity remains less explored .

Biological Activity

Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate (DMDA) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its antiproliferative effects, antioxidant capabilities, and overall pharmacological relevance based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula and features two amino groups and two carboxylate groups attached to a benzene ring. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of DMDA against various cancer cell lines. For instance, compounds structurally related to DMDA have shown promising results in inhibiting the growth of Burkitt's lymphoma cell lines. In one study, certain derivatives exhibited IC50 values ranging from 0.17 to 0.78 μM against these cell lines, indicating significant potency compared to standard treatments like Taxol .

Table 1: Antiproliferative Activity of DMDA Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| DMDA | MUTU-1 | 0.45 |

| DMDA | DG-75 | 0.78 |

| Taxol | MUTU-1 | 9.8 |

The mechanism behind this activity often involves the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells. The ability of DMDA to modulate pathways such as the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway has also been observed, suggesting its potential as a therapeutic agent in oncology .

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related damage in cells. DMDA and its derivatives have been evaluated for their ability to scavenge free radicals. Research indicates that these compounds can significantly reduce DPPH radicals, showcasing their potential as effective antioxidants .

Table 2: Antioxidant Activity of DMDA Derivatives

| Compound | DPPH Scavenging (%) |

|---|---|

| DMDA | 65 |

| Ascorbic Acid | 90 |

The antioxidant activity is attributed to the electron-donating ability of the amino and carboxyl groups present in the structure, which can neutralize free radicals and prevent cellular damage .

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on novel compounds related to DMDA, researchers found that specific derivatives not only inhibited cell proliferation but also induced apoptosis through ROS generation in Burkitt's lymphoma cells. This study emphasizes the need for further exploration into the structure-activity relationship (SAR) of DMDA derivatives to optimize their efficacy against various cancers .

Case Study 2: Oxidative Stress Mitigation

Another investigation into the antioxidant properties of DMDA derivatives revealed their effectiveness in reducing oxidative stress markers in vitro. The compounds were tested against oxidative stress induced by hydrogen peroxide in human cell lines, showing a marked decrease in cell death compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.